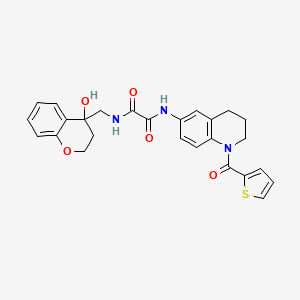

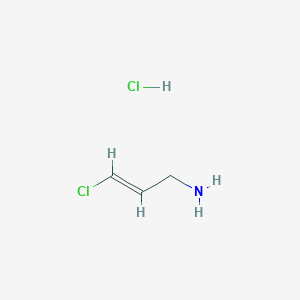

![molecular formula C15H12F3NO3S B3006146 N-(4-{[3-(三氟甲基)苯基]磺酰基}苯基)乙酰胺 CAS No. 339105-01-0](/img/structure/B3006146.png)

N-(4-{[3-(三氟甲基)苯基]磺酰基}苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is a compound that is part of a broader class of chemicals known as acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as phenylsulfonyl groups and acetamide linkages, have been synthesized and analyzed for various properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of Rh(III)-catalyzed C(sp2)-H bond cleavage, as seen in the preparation of succinimide spiro-fused sultams from N-(phenylsulfonyl)acetamides . Another approach includes the stepwise conversion of benzoic acid into different intermediates, ultimately leading to the synthesis of N-substituted acetamides with potential antimicrobial properties . Additionally, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution reactions .

Molecular Structure Analysis

The molecular structure and electron behavior of related compounds, such as N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been investigated using computational methods like Density Functional Theory (DFT) . These studies provide insights into the optimized geometrical properties, electron localization functions, and intermolecular interactions in various solvents. Molecular docking studies are also carried out to explore the potential biological activities of these compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies on their interactions with other molecules. For instance, the reaction of N-(phenylsulfonyl)acetamides with maleimides through a cascade process, including C(sp2)-H bond cleavage and intramolecular aza-Michael addition, has been described . The Julia–Kocienski olefination is another reaction where 3,5-bis(trifluoromethyl)phenyl sulfones are used to synthesize α,β-unsaturated esters and Weinreb amides with high stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized through various spectroscopic methods, including vibrational spectroscopy, and are supported by computational predictions of drug-like properties such as ADMET and molecular inspiration values . The electronic properties, such as HOMO-LUMO band gap energies, are determined in different solvents to assess the reactivity of the compounds . Additionally, the synthesized compounds are screened for biological activities, including antimicrobial and hemolytic activities, as well as their interactions with enzymes like acetylcholinesterase and lipoxygenase .

科学研究应用

1. 农业应用

- 用作农作物保护剂的氟磺草胺: 氟磺草胺,N-(4-{[3-(三氟甲基)苯基]磺酰基}苯基)乙酰胺的一个变体,显示出保护黄瓜和玉米等农作物免受冻害的潜力。它似乎是了解植物中耐高温胁迫机制的一个有价值的工具 (Tseng 和 Li,1984)。

2. 植物生理学和生物化学

- 对脱落酸代谢的影响: 已经观察到氟磺草胺会触发玉米植株中内源性游离脱落酸含量的增加,突出了它在研究植物生理学和胁迫反应中的重要性 (Zhang、Li 和 Brenner,1986)。

3. 化学结构和性质

- 晶体结构分析: 研究已经详细阐述了含有 N-(4-{[3-(三氟甲基)苯基]磺酰基}苯基)乙酰胺衍生物的配合物的晶体结构。这包括对二氯双配合物的研究,提供了对该化合物化学性质和材料科学中潜在应用的见解 (Obaleye、Caira 和 Tella,2008)。

4. 农业中的除草

- 除草剂增强: 氟磺草胺已被研究其在增强农业环境中各种杂草控制方面的有效性,尤其是在与其他除草剂结合使用时。这一应用突出了其在综合除草管理策略中的作用 (Glenn、Hook、Peregoy 和 Wiepke,1985)。

5. 免疫调节作用

- 在癌症免疫治疗中的潜力: N-(4-{[3-(三氟甲基)苯基]磺酰基}苯基)乙酰胺的某些衍生物已被探索其免疫调节作用,特别是在增强对肿瘤的免疫反应方面。这项研究指出了癌症免疫治疗和免疫反应机制研究中的潜在应用 (Wang 等人,2004)。

6. 分子对接和药物设计

- 抗阿米巴剂研究: 已经对 N-(4-{[3-(三氟甲基)苯基]磺酰基}苯基)乙酰胺衍生物进行了包括分子对接在内的计算研究,特别关注它们作为抗阿米巴剂的潜力。这项研究有助于药物发现和理解药物化学中的分子相互作用 (Shukla 和 Yadava,2020)。

作用机制

Target of Action

Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the compound acts as a strong electron-withdrawing p-type dopant . This suggests that it may interact with its targets by donating electrons, thereby influencing the electrical properties of the target molecules.

Biochemical Pathways

Given its potential role in reverse transcriptase enzyme inhibition , it may be involved in the regulation of DNA replication and transcription processes.

Result of Action

Its potential role in reverse transcriptase enzyme inhibition suggests that it may interfere with the replication of certain viruses, thereby exerting antiviral effects .

属性

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c1-10(20)19-12-5-7-13(8-6-12)23(21,22)14-4-2-3-11(9-14)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKVQHBESBJLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)

![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)

![(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)

![2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B3006072.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B3006074.png)

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)